![molecular formula C13H14N2O4S B2710996 3-amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide CAS No. 109568-86-7](/img/structure/B2710996.png)
3-amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide
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Description
Scientific Research Applications
Antitumor Applications : Compounds from sulfonamide-focused libraries, including those similar to 3-amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide, have been evaluated in cell-based antitumor screens. Some of these compounds have shown potent cell cycle inhibitory effects and have progressed to clinical trials (Owa et al., 2002).
Synthesis and Molecular Modeling : New sulfonamide-based Schiff base ligands, similar in structure to the compound , have been synthesized and studied for their antimicrobial and antioxidant activities. These compounds exhibited significant bioactivity, enhancing upon chelation due to charge transfer from metal to ligand (Hassan et al., 2021).
Carbonic Anhydrase and Acetylcholinesterase Inhibitors : Some benzenesulfonamides, structurally related to 3-amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide, have been investigated as inhibitors of human carbonic anhydrase I and II and acetylcholinesterase enzymes. These studies have revealed significant inhibitory potential at nanomolar levels (Tuğrak et al., 2020).
Antibacterial and Antifungal Activities : Research on amine-treated polymers, including those modified with compounds structurally similar to 3-amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide, has shown promising biological activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
3-amino-4-hydroxy-N-(4-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-19-10-4-2-9(3-5-10)15-20(17,18)11-6-7-13(16)12(14)8-11/h2-8,15-16H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZHVOLQHHCWRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide |
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